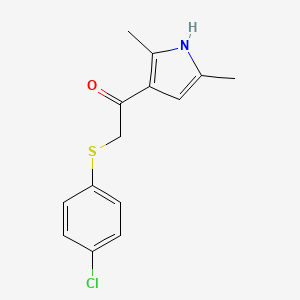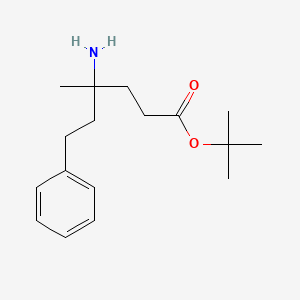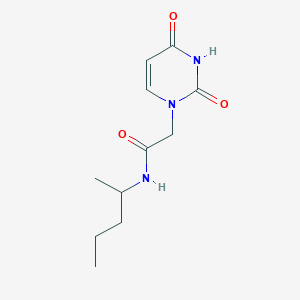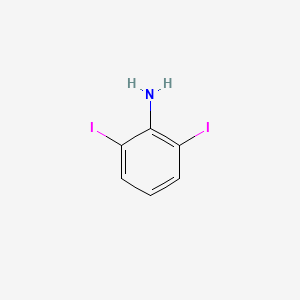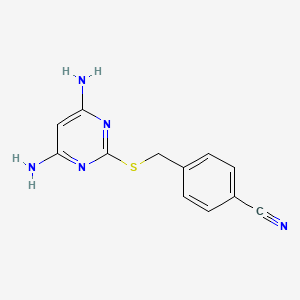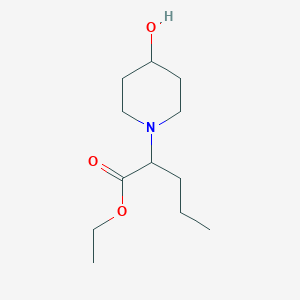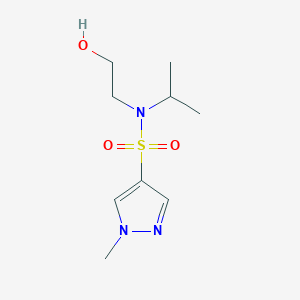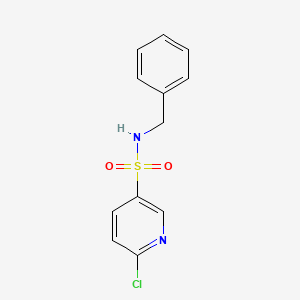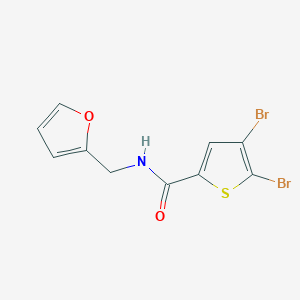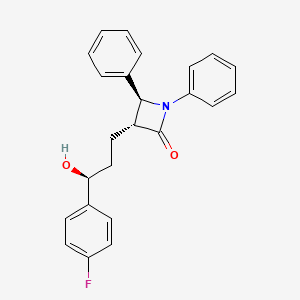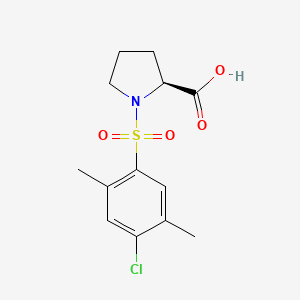
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a proline ring, with a 4-chloro-2,5-dimethylphenyl substituent. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with l-proline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted proline derivatives.
Wissenschaftliche Forschungsanwendungen
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The proline ring provides structural rigidity, enhancing the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-3-nitrobenzoic acid
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-thiomorpholine
Uniqueness
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline stands out due to its unique combination of a sulfonyl group and a proline ring, which imparts distinct chemical reactivity and biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H16ClNO4S |
|---|---|
Molekulargewicht |
317.79 g/mol |
IUPAC-Name |
(2S)-1-(4-chloro-2,5-dimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO4S/c1-8-7-12(9(2)6-10(8)14)20(18,19)15-5-3-4-11(15)13(16)17/h6-7,11H,3-5H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
YNUNTLUMSYLXOL-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


